2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one
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Overview
Description
2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one is a synthetic organic compound characterized by the presence of a fluorophenoxy group, a pyrrolidinyl group, and an azetidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Fluorophenol: This can be achieved through the fluorination of phenol using a fluorinating agent such as hydrogen fluoride.
Formation of 4-Fluorophenoxyacetyl Chloride: 4-Fluorophenol is then reacted with acetyl chloride in the presence of a base such as pyridine to form 4-fluorophenoxyacetyl chloride.
Synthesis of 3-Pyrrolidin-1-ylazetidine: This intermediate can be synthesized by reacting pyrrolidine with azetidine in the presence of a suitable catalyst.
Final Coupling Reaction: The final step involves the coupling of 4-fluorophenoxyacetyl chloride with 3-pyrrolidin-1-ylazetidine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the fluorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone
- 2-(4-Bromophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone
- 2-(4-Methylphenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone
Uniqueness
2-(4-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c16-12-3-5-14(6-4-12)20-11-15(19)18-9-13(10-18)17-7-1-2-8-17/h3-6,13H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEQQYQWTIHNNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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